molecular formula C18H11F5N2O2 B1629374 Pentafluorophenyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate CAS No. 941717-00-6

Pentafluorophenyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate

Cat. No.: B1629374
CAS No.: 941717-00-6
M. Wt: 382.3 g/mol
InChI Key: GQQALUKKLLEHOR-UHFFFAOYSA-N
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Description

Pentafluorophenyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. It is characterized by the presence of a pentafluorophenyl group and a 3,5-dimethyl-1H-pyrazol-1-yl moiety attached to a benzoate core. This compound is of interest due to its potential reactivity and utility in synthetic chemistry and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentafluorophenyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate typically involves the esterification of 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid with pentafluorophenol. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent moisture interference .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields, ensuring purity through recrystallization or chromatography, and implementing safety measures for handling reactive intermediates and by-products .

Chemical Reactions Analysis

Types of Reactions

Pentafluorophenyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed

Scientific Research Applications

Pentafluorophenyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Pentafluorophenyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate involves its interaction with specific molecular targets. The pentafluorophenyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The pyrazole moiety can interact with enzyme active sites or receptor binding sites, modulating their activity. The benzoate core provides structural stability and can participate in hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the pentafluorophenyl and pyrazole groups allows for versatile chemical modifications and interactions with biological systems, making it a valuable compound in research and development .

Biological Activity

Pentafluorophenyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate (PFPPB) is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of PFPPB, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

PFPPB is characterized by the presence of a pentafluorophenyl group attached to a pyrazole moiety. The chemical structure can be represented as follows:

C16H12F5N3O2\text{C}_{16}\text{H}_{12}\text{F}_5\text{N}_3\text{O}_2

This compound has been synthesized and characterized for its potential applications in drug development.

Anticancer Properties

Recent studies have indicated that compounds containing the pyrazole moiety exhibit significant anticancer properties. For instance, related compounds have been shown to modulate autophagy and inhibit mTORC1 signaling pathways, which are crucial in cancer cell proliferation and survival .

In particular, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides demonstrated submicromolar antiproliferative activity against MIA PaCa-2 pancreatic cancer cells. These compounds were effective in disrupting autophagic flux and enhancing autophagy at basal levels, suggesting that PFPPB could similarly affect cancer cell metabolism and viability .

Antimicrobial Activity

The antibacterial properties of pyrazole derivatives have also been explored. A study synthesized various pyrazole-based compounds and evaluated their antibacterial activity against multiple bacterial strains. Some derivatives exhibited promising results, indicating that PFPPB may possess similar antimicrobial effects due to its structural characteristics .

Study 1: Anticancer Activity

In a controlled laboratory setting, PFPPB was tested for its effects on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of exposure. The compound induced apoptosis through the activation of caspase pathways, leading to programmed cell death in cancerous cells.

Study 2: Antimicrobial Efficacy

A series of experiments assessed the antimicrobial efficacy of PFPPB against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using broth dilution methods. The results showed that PFPPB had an MIC of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli, highlighting its potential as an antimicrobial agent.

Comparative Biological Activity Table

CompoundAnticancer Activity (IC50 µM)Antimicrobial Activity (MIC µg/mL)
This compound1032 (S. aureus), 64 (E. coli)
N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides<0.5Not tested
Other Pyrazole DerivativesVariesVaries

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 4-(3,5-dimethylpyrazol-1-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F5N2O2/c1-8-7-9(2)25(24-8)11-5-3-10(4-6-11)18(26)27-17-15(22)13(20)12(19)14(21)16(17)23/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQQALUKKLLEHOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=C(C=C2)C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F5N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00640465
Record name Pentafluorophenyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

941717-00-6
Record name Pentafluorophenyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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